2-(2-Methoxyethoxy)ethyl 3-(phenylsulfanyl)prop-2-enoate
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Overview
Description
2-(2-Methoxyethoxy)ethyl 3-(phenylsulfanyl)prop-2-enoate: is an organic compound with the molecular formula C11H12O2S. It is known for its unique chemical structure, which includes a phenylsulfanyl group attached to a prop-2-enoate moiety. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Methoxyethoxy)ethyl 3-(phenylsulfanyl)prop-2-enoate typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with 3-(phenylsulfanyl)prop-2-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate the role of sulfanyl groups in biological systems .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, sulfoxides and sulfones derived from this compound may exhibit biological activity that could be harnessed for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including adhesives, coatings, and polymers. Its unique properties make it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-(phenylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the redox state of the target molecules. This can lead to changes in the activity of enzymes or other proteins that are sensitive to redox conditions .
Molecular Targets and Pathways:
Enzymes: The compound may interact with enzymes that have active sites containing thiol groups, leading to modulation of their activity.
Comparison with Similar Compounds
- 2-(Phenylthio)ethyl acrylate
- Ethyl 2-(phenylsulfanyl)prop-2-enoate
- 2-Phenylsulfanylethyl prop-2-enoate
Comparison: Compared to similar compounds, 2-(2-Methoxyethoxy)ethyl 3-(phenylsulfanyl)prop-2-enoate has a unique combination of the methoxyethoxyethyl group and the phenylsulfanyl group. This combination imparts distinct solubility and reactivity properties, making it more versatile in various applications .
Properties
CAS No. |
63067-83-4 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 3-phenylsulfanylprop-2-enoate |
InChI |
InChI=1S/C14H18O4S/c1-16-8-9-17-10-11-18-14(15)7-12-19-13-5-3-2-4-6-13/h2-7,12H,8-11H2,1H3 |
InChI Key |
PSYTWDICEMYUTL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C=CSC1=CC=CC=C1 |
Origin of Product |
United States |
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